molecular formula C14H13ClN2O2 B14090455 4-amino-3-chloro-N-(4-methoxyphenyl)benzamide

4-amino-3-chloro-N-(4-methoxyphenyl)benzamide

Cat. No.: B14090455
M. Wt: 276.72 g/mol
InChI Key: OZKMDISVTNTYDG-UHFFFAOYSA-N
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Description

4-amino-3-chloro-N-(4-methoxyphenyl)benzamide ( 1378658-16-2) is a chemical compound with the molecular formula C14H13ClN2O2 and a molecular weight of 276.72 . It is offered with a purity of 96% and is available for purchase in quantities ranging from 50mg to 250mg . This benzamide derivative is intended for research and development applications only. Compounds within the benzamide class have been the subject of significant scientific investigation due to their diverse pharmacological properties. Research into similar structures has explored their potential as protein kinase inhibitors, which are relevant in oncology research for targeting enzymatic signaling pathways involved in cell proliferation . Other benzamide derivatives have been developed and studied as selective agonists for serotonin (5-HT4) receptors, indicating potential applications in gastrointestinal motility research . The specific positioning of the amino and chloro substituents on the benzamide core may provide a valuable scaffold for medicinal chemistry efforts and structure-activity relationship (SAR) studies. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

4-amino-3-chloro-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C14H13ClN2O2/c1-19-11-5-3-10(4-6-11)17-14(18)9-2-7-13(16)12(15)8-9/h2-8H,16H2,1H3,(H,17,18)

InChI Key

OZKMDISVTNTYDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N)Cl

Origin of Product

United States

Preparation Methods

Coupling Reaction via Carbodiimide-Mediated Activation

The most widely reported method involves the condensation of 4-amino-3-chlorobenzoic acid with 4-methoxyaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The reaction proceeds under anhydrous conditions in dichloromethane (DCM) at -50°C to minimize side reactions such as epimerization or hydrolysis.

Key Steps :

  • Activation of the carboxylic acid group using DCC to form an O-acylisourea intermediate.
  • Nucleophilic attack by 4-methoxyaniline to yield the target benzamide.
  • Quenching with aqueous sodium bicarbonate to remove excess reagents.

Reaction Equation :
$$ \text{4-Amino-3-chlorobenzoic acid} + \text{4-Methoxyaniline} \xrightarrow{\text{DCC/HOBt, DCM}} \text{4-Amino-3-chloro-N-(4-methoxyphenyl)benzamide} $$

Table 1: Comparative Analysis of Coupling Methods

Coupling Agent Solvent Temperature Yield (%) Purity (%)
DCC/HOBt DCM -50°C 85 98
EDC/HCl THF 0°C 72 95
CDI Acetonitrile RT 68 90

Direct Acylation of 4-Methoxyaniline

An alternative approach employs 4-amino-3-chlorobenzoyl chloride as the acylating agent. The reaction is conducted in tetrahydrofuran (THF) with triethylamine (TEA) as a base to neutralize HCl byproducts.

Optimized Conditions :

  • Molar Ratio : 1:1.2 (acyl chloride:amine) to ensure complete conversion.
  • Reaction Time : 6 hours at reflux (66°C).
  • Workup : Filtration to remove TEA·HCl salts, followed by solvent evaporation.

Advantages :

  • Avoids carbodiimide-related side products.
  • Suitable for gram-scale synthesis with yields exceeding 78%.

Reaction Optimization Strategies

Temperature Control

Lower temperatures (-50°C to 0°C) suppress undesired pathways:

  • Epimerization : Reduced by 40% at -50°C compared to room temperature.
  • Hydrolysis : Less than 5% acid formation observed under cryogenic conditions.

Solvent Selection

Polar aprotic solvents enhance reaction efficiency:

  • DCM : Optimal for DCC-mediated coupling (dielectric constant ε = 8.93).
  • THF : Preferred for direct acylation due to improved solubility of benzoyl chloride (ε = 7.58).

Table 2: Solvent Impact on Reaction Yield

Solvent Dielectric Constant (ε) Yield (%)
Dichloromethane 8.93 85
THF 7.58 78
Acetonitrile 37.5 65

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Recent advancements utilize microreactor technology to enhance heat transfer and mixing efficiency:

  • Residence Time : 12 minutes at 100°C.
  • Catalyst : Immobilized diatomite earth with Lewis acidic ionic liquids (e.g., [BMIM]Cl-AlCl₃).
  • Throughput : 2.5 kg/hour with 92% conversion.

Advantages :

  • 50% reduction in energy consumption compared to batch processes.
  • Minimal purification required due to high selectivity.

Ultrasonic Irradiation

Ultrasound-assisted synthesis (20 kHz, 300 W) accelerates reaction kinetics:

  • Time Reduction : From 24 hours to 45 minutes.
  • Yield Improvement : 89% vs. 72% under conventional heating.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.78 (s, 3H, OCH₃), 6.02 (s, 2H, NH₂), 6.89–7.82 (m, 8H, Ar-H).
  • ¹³C NMR : 167.8 ppm (C=O), 159.1 ppm (OCH₃), 138.5–114.2 ppm (aromatic carbons).

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Retention Time : 6.7 minutes (98.2% purity).

Challenges and Mitigation Strategies

Byproduct Formation

  • N-Acylurea : Generated via DCC decomposition; minimized by using HOBt as an additive.
  • Dipeptide Impurities : Controlled by maintaining stoichiometric excess of 4-methoxyaniline.

Purification Difficulties

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.
  • Recrystallization : Ethanol/water (4:1) yields crystals with >99% purity.

Case Studies in Process Development

Academic Laboratory Synthesis

A 2017 study achieved 85% yield using DCC/HOBt in DCM at -50°C, with a reaction scale of 10 mmol. Key parameters included strict moisture exclusion and dropwise addition of the coupling agent.

Industrial Pilot Plant Trial

A 2024 trial employed continuous flow reactors with [BMIM]Cl-AlCl₃ catalyst, producing 15 kg of product with 91% yield and 97% purity. The process reduced solvent waste by 60% compared to batch methods.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-chloro-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include nitrobenzamides, aminobenzamides, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-amino-3-chloro-N-(4-methoxyphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-3-chloro-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

5-(N-Benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j)
  • Structure : Differs by a sulfamoyl group at position 5 and a chlorine at position 2.
  • Activity : Inhibits h-NTPDases2 with sub-micromolar IC50 values, attributed to the sulfamoyl group’s electron-withdrawing effects and enhanced enzyme interaction .
  • Key Difference: The sulfamoyl group in 3j significantly improves enzyme inhibition compared to the amino group in the parent compound.
2-Chloro-N-(4-methoxyphenyl)benzamide
  • Structure: Lacks the 4-amino group but retains the 2-chloro and 4-methoxyphenyl groups.
  • Activity : Demonstrates pharmaceutical utility in crystal structure studies, with orthogonal benzene rings influencing packing and intermolecular interactions .
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)
  • Structure : Incorporates a sulfamoyl group and a 1,3,4-oxadiazole ring.
  • Activity : Antifungal agent against C. albicans via thioredoxin reductase inhibition, highlighting the role of heterocycles in targeting microbial enzymes .
  • Key Difference : The oxadiazole ring introduces rigidity and additional binding interactions absent in the parent compound.

Functional Group Modifications on the Amide Nitrogen

4-Methoxy-N,N-bis-(4-methoxyphenyl)-benzamide
  • Structure : Features two 4-methoxyphenyl groups on the amide nitrogen.
  • Activity : Acts as a selective estrogen receptor modulator (SERM) for dry eye syndrome, emphasizing the impact of bulkier substituents on receptor selectivity .
  • Key Difference: Bis-substitution enhances steric effects and receptor binding specificity compared to mono-substituted analogs.
4-Amino-3-chloro-N-(2-hydroxyphenyl)benzamide
  • Structure : Replaces the 4-methoxyphenyl group with a 2-hydroxyphenyl moiety.
  • Synthesis : Prepared via coupling of chlorobenzoic acid with 2-hydroxylaniline, demonstrating adaptability in derivatization .
  • Key Difference : The hydroxyl group may improve solubility but reduce metabolic stability compared to methoxy groups.

Biological Activity

4-amino-3-chloro-N-(4-methoxyphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound's molecular formula is C14H14ClN2O2C_{14}H_{14}ClN_{2}O_{2}, with a molecular weight of approximately 276.72 g/mol. The structure features a benzamide core with amino and methoxy substituents that are crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzamides have been shown to inhibit the growth of various bacteria and fungi. In particular, studies have documented the effectiveness of related compounds against Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Benzamide derivatives have been investigated for their ability to inhibit cancer cell proliferation. For example, a series of compounds structurally related to this compound demonstrated promising anti-proliferative effects against different cancer cell lines, suggesting a mechanism that may involve the modulation of cellular signaling pathways .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific proteins or enzymes:

  • Target Interaction : As a benzamide, it may bind to various biological targets such as receptors or enzymes, modulating their activity.
  • Biochemical Pathways : The compound could influence pathways involved in inflammation and cell proliferation, potentially through inhibition of key signaling molecules .

Study on Antiviral Activity

A study focusing on related aminomethylbenzamides revealed their effectiveness as entry inhibitors against viruses like Ebola and Marburg. These compounds demonstrated low effective concentrations (EC50 values < 1 μM), indicating strong antiviral properties . While this study does not directly test this compound, it highlights the potential for similar compounds to exhibit antiviral activity.

Evaluation of Antimicrobial Effects

In a comparative study, several benzamide derivatives were synthesized and tested for their antimicrobial activity. The results indicated that modifications in the molecular structure significantly affected their efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli. Such findings underscore the importance of structural optimization in enhancing biological activity .

Data Summary

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerAnti-proliferative effects
AntiviralEffective against Ebola/Marburg

Q & A

Q. What synthetic strategies are recommended for preparing 4-amino-3-chloro-N-(4-methoxyphenyl)benzamide, and how do reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via coupling reactions between substituted benzoic acids and aromatic amines. For example, describes a protocol using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents at low temperatures (-50°C) to minimize side reactions. Key parameters include:
  • Temperature control : Prevents decomposition of sensitive intermediates.
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Reagent stoichiometry : Excess amine or acyl chloride (1.2–1.5 equiv) improves yield.
  • Table 1 : Comparison of Synthetic Approaches
MethodReagents/ConditionsYieldReference
DCC/HOBt-50°C, DCM, 24h75–85%
Direct acylation4-methoxyaniline, 4-amino-3-chlorobenzoic acid, reflux60–70%

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :
  • 1H/13C NMR : Resolves aromatic protons and confirms substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm) .
  • X-ray crystallography : Determines molecular conformation and hydrogen-bonding networks (e.g., reports a dihedral angle of 85.2° between benzene rings) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 305.1) .

Advanced Research Questions

Q. How can contradictory reports on the mutagenicity of benzamide derivatives be resolved?

  • Methodological Answer :
  • Ames testing : Evaluate mutagenicity using Salmonella typhimurium strains (e.g., found compound 3 to have lower mutagenicity than other anomeric amides) .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., chloro vs. methoxy groups) on mutagenic potential .
  • Dose-response studies : Assess threshold concentrations for toxicity using in vitro models .

Designing a study to optimize the compound’s pharmacokinetic properties through substituent modification.

  • Methodological Answer :
  • In vitro assays : Measure solubility (logP), metabolic stability (CYP450 inhibition), and membrane permeability (Caco-2 cells).
  • Substituent variations :
  • Electron-withdrawing groups (e.g., -CF3 in ) enhance metabolic stability .
  • Hydrophilic groups (e.g., -OH in ) improve solubility but may reduce bioavailability .
  • Computational modeling : Use molecular docking to predict binding affinity to target enzymes (e.g., acps-pptase in ) .

Q. How can researchers address discrepancies in reported biochemical pathways for benzamide derivatives?

  • Methodological Answer :
  • Pathway mapping : Compare transcriptomic/proteomic data from bacterial models (e.g., highlights acps-pptase inhibition) .
  • Enzyme inhibition assays : Quantify IC50 values against purified targets (e.g., dual pptase targeting may explain antibacterial activity) .
  • Cross-study validation : Replicate experiments under standardized conditions (pH, temperature) to isolate variables .

Data Contradiction Analysis

Resolving conflicting data on reaction yields during scale-up synthesis.

  • Methodological Answer :
  • Process optimization : Use continuous flow reactors () to maintain consistent temperature and mixing .
  • Byproduct analysis : Identify impurities via LC-MS and adjust purification protocols .
  • Kinetic studies : Monitor reaction progress in real-time using in situ FTIR or Raman spectroscopy .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Hazard assessment : Follow guidelines from Prudent Practices in the Laboratory () for mutagenic and irritant risks .
  • PPE : Use nitrile gloves, fume hoods, and closed-system transfers for powders .
  • Storage : Store in amber vials at -20°C under inert atmosphere to prevent degradation .

Applications in Drug Discovery

Q. How can this compound serve as a pharmacophore in antibacterial drug design?

  • Methodological Answer :
  • Target validation : Screen against bacterial pptase enzymes () and assess MIC values .
  • Hybrid molecule synthesis : Combine with pyrimidine or triazine moieties () to enhance target specificity .

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